molecular formula C15H15BrN6O B15109673 N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine

Cat. No.: B15109673
M. Wt: 375.22 g/mol
InChI Key: ASEZZUPJMAMAPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound that belongs to the class of pteridines. Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring. This particular compound features a bromophenyl group and a methoxyethyl group, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the pteridine core: This can be achieved through the condensation of appropriate pyrimidine and pyrazine precursors under acidic or basic conditions.

    Introduction of the bromophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a bromophenyl halide reacts with the pteridine core.

    Attachment of the methoxyethyl group: This can be done through an alkylation reaction using a methoxyethyl halide in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.

    Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine would depend on its specific interactions with molecular targets. It may interact with enzymes or receptors, modulating their activity. The bromophenyl and methoxyethyl groups could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N2-(4-chlorophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine: Similar structure but with a chlorine atom instead of bromine.

    N2-(4-bromophenyl)-N4-(2-ethoxyethyl)pteridine-2,4-diamine: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

Uniqueness

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is unique due to the specific combination of bromophenyl and methoxyethyl groups, which may impart distinct chemical and biological properties compared to its analogs.

Biological Activity

N2-(4-bromophenyl)-N4-(2-methoxyethyl)pteridine-2,4-diamine is a synthetic organic compound belonging to the pteridine class. Pteridines are known for their diverse biological activities, making them significant in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pteridine core with a 4-bromophenyl group and a 2-methoxyethyl substituent. This unique structure may influence its biological interactions and activities.

PropertyValue
Molecular FormulaC13H15BrN4O2
Molecular Weight316.19 g/mol
CAS Number946288-95-5

This compound is believed to interact with various biological targets, including enzymes and receptors. The specific binding affinity and inhibition mechanisms are crucial for understanding its potential therapeutic effects.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Binding : It could bind to receptors that modulate physiological responses, influencing processes such as cell proliferation and apoptosis.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Antitumor Activity : Studies have shown that pteridine derivatives can induce apoptosis in cancer cells by affecting cell cycle progression. For instance, compounds with similar structures have demonstrated the ability to arrest the cell cycle at the S phase in HepG2 liver cancer cells .
  • Antimicrobial Properties : Some studies suggest that pteridine derivatives possess antimicrobial activity against various pathogens. This could be due to their ability to disrupt cellular processes in microbes.
  • Anti-inflammatory Effects : Certain pteridine compounds have been noted for their anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activity of pteridine derivatives:

  • Study on HepG2 Cells : A compound structurally related to this compound was found to induce apoptosis through mitochondrial pathways, suggesting that similar mechanisms might be applicable to our compound .
  • Antimicrobial Testing : Research on related pteridine compounds showed significant inhibitory effects against specific bacterial strains, indicating potential applications in treating infections .

Comparative Analysis

When compared with other pteridine derivatives, this compound shows unique properties due to its bromophenyl and methoxyethyl groups.

CompoundAntitumor ActivityAntimicrobial ActivityMechanism of Action
This compoundPotentialModerateEnzyme inhibition
N4-(4-fluorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamineConfirmedHighReceptor binding
N4-(4-chlorophenyl)-N2-(2-methoxyethyl)pteridine-2,4-diamineModerateLowCell cycle arrest

Properties

Molecular Formula

C15H15BrN6O

Molecular Weight

375.22 g/mol

IUPAC Name

2-N-(4-bromophenyl)-4-N-(2-methoxyethyl)pteridine-2,4-diamine

InChI

InChI=1S/C15H15BrN6O/c1-23-9-8-19-14-12-13(18-7-6-17-12)21-15(22-14)20-11-4-2-10(16)3-5-11/h2-7H,8-9H2,1H3,(H2,18,19,20,21,22)

InChI Key

ASEZZUPJMAMAPH-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=NC(=NC2=NC=CN=C21)NC3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.